Isodecyl diphenyl phosphate

Description

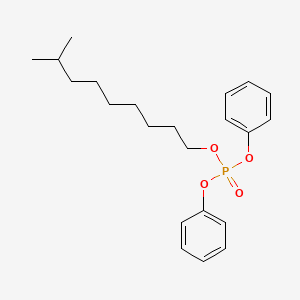

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

8-methylnonyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31O4P/c1-20(2)14-8-4-3-5-13-19-24-27(23,25-21-15-9-6-10-16-21)26-22-17-11-7-12-18-22/h6-7,9-12,15-18,20H,3-5,8,13-14,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYUJRXVZSJCHDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31O4P | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274200 | |

| Record name | 8-Methylnonyl diphenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isodecyl diphenyl phosphate is a viscous clear colorless liquid. (NTP, 1992), Liquid, Clear colorless liquid; [CAMEO] | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes (NTP, 1992), 249 °C (dec) @ 1.33 kPa | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), Water solubility: 0.75 mg/l at 25 °C | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.074 (NTP, 1992) - Denser than water; will sink, 1.070 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000016 [mmHg] | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5693 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29761-21-5 | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029761215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isodecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isodecyl diphenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.283 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2927JBB380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6797 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31 °F (NTP, 1992) | |

| Record name | ISODECYL DIPHENYL PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20537 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Isodecyl diphenyl phosphate synthesis and purification methods

An in-depth technical guide on the synthesis and purification of Isodecyl Diphenyl Phosphate (B84403) (IDDP) is provided for researchers, scientists, and drug development professionals. This document details the core manufacturing processes, experimental protocols, and purification methodologies.

Introduction to Isodecyl Diphenyl Phosphate (IDDP)

This compound (IDDP), with CAS number 29761-21-5, is an organophosphate ester primarily utilized as a flame retardant and plasticizer.[1][2][3] It is a viscous, clear, colorless to pale yellow liquid known for its high thermal stability and low volatility.[1][3][4] These properties make it a valuable component in various industrial applications, including the manufacturing of PVC, rubber, coatings, adhesives, and sealants, where it enhances fire resistance, flexibility, and durability.[1] Commercial grades of IDDP may contain related phosphate esters such as triphenyl phosphate (TPP) and diisodecyl phenyl phosphate as impurities.[5][6]

Synthesis of this compound

The predominant commercial synthesis route for IDDP involves the reaction of phosphoryl chloride (POCl₃) with phenol (B47542) and isodecyl alcohol.[7] This process is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and results in the formation of IDDP and hydrogen chloride (HCl) as a byproduct.[7]

The overall reaction can be summarized as: POCl₃ + 2 C₆H₅OH + C₁₀H₂₁OH → (C₆H₅O)₂(C₁₀H₂₁O)PO + 3 HCl

This is generally conducted as a two-step process within a single pot, where the more reactive phenol first reacts with POCl₃ to form diphenyl phosphoryl chloride ((C₆H₅O)₂POCl), which then subsequently reacts with isodecyl alcohol.[7][8]

Quantitative Synthesis Data

The following table summarizes the material balance for a typical industrial production batch yielding one ton of this compound, achieving an 88% yield.[7]

| Component | Role | Mass Required (per ton of IDDP) |

| Isodecyl Alcohol | Reactant | 921 lbs |

| Phenol | Reactant | 1,095 lbs |

| Phosphoryl Chloride | Reactant | 892 lbs |

| Aluminum Chloride | Catalyst | 20 lbs |

| This compound | Product | 1 ton (2000 lbs) |

| Hydrogen Chloride (HCl) | Byproduct | 560 lbs |

| Sludge | Waste | 368 lbs |

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of IDDP based on common industrial practices.[7][9]

-

Charging the Reactor: A clean, dry, glass-lined reactor equipped with a stirrer, condenser, and scrubber system for HCl is charged with phenol and a Lewis acid catalyst like aluminum chloride.

-

First Esterification (Formation of Diphenyl Phosphoryl Chloride): Phosphoryl chloride is added slowly to the reactor while maintaining the temperature. The reaction is exothermic. Phenol reacts with phosphoryl chloride to form the diphenyl phosphoryl chloride intermediate.

-

Second Esterification (Formation of IDDP): Isodecyl alcohol is then added to the reaction mixture. The temperature is raised to complete the reaction, typically ranging from 120°C to 190°C.[9][10] The reaction progress can be monitored by measuring the evolution of HCl gas.

-

Completion: The reaction is considered complete when the evolution of HCl ceases. The crude product at this stage contains the desired this compound, along with unreacted starting materials, catalyst residues, and dissolved HCl.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound. Max Width: 760px.

Purification of this compound

Purification of the crude product is critical to remove acidic impurities, catalyst residues, and unreacted materials, which can be detrimental to the final product's stability and performance.[9] The standard industrial purification process involves neutralization, steam stripping, washing, and vacuum distillation.[9]

Experimental Protocol: Purification

The following protocol outlines the key steps for purifying crude this compound.[9]

-

Steam Stripping/Blowing: The crude reaction mixture is heated to between 120°C and 190°C. Steam is then blown or sparged through the hot liquid. This step facilitates the hydrolysis and removal of residual acid chlorides and other acid-producing impurities, converting them into more easily removable compounds.[9]

-

Washing: After cooling, the product is washed sequentially.

-

An initial wash with water can be performed.

-

This is followed by a wash with a dilute alkaline solution (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to neutralize any remaining HCl and acidic phosphate species.

-

Finally, several washes with water are conducted until the aqueous layer is neutral (pH 7). The organic and aqueous layers can be separated using a separatory funnel in a lab setting or a decanter in an industrial one.

-

-

Drying: The washed organic layer is dried to remove residual water. This can be achieved by heating under a vacuum.

-

Vacuum Distillation: The dried, crude product is subjected to fractional distillation under a high vacuum. This step separates the pure this compound from less volatile impurities (like catalyst residues and sludge) and more volatile components (like any remaining phenol or triphenyl phosphate).[9] The final product is collected as a clear, colorless liquid.[3][4]

Purification Workflow Diagram

Caption: Purification workflow for this compound. Max Width: 760px.

References

- 1. This compound Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. Process for the manufacture of mixed phosphoric acid ester compositions and plasticised polymers containing them - Patent 0025720 [data.epo.org]

- 9. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]

- 10. prepchem.com [prepchem.com]

Isodecyl Diphenyl Phosphate: A Comprehensive Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of the physicochemical properties of isodecyl diphenyl phosphate (B84403) (IDDP), tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines experimental methodologies, and presents a logical workflow for property determination.

Core Physicochemical Properties

Isodecyl diphenyl phosphate (CAS No. 29761-21-5) is a viscous, colorless, and clear liquid.[1] It is primarily utilized as a flame retardant and plasticizer in a variety of industrial applications, including in PVC, rubber, polyurethanes, and coatings.[2][3][4][5] Its mechanism as a flame retardant involves the formation of a protective char layer that impedes combustion.[5][6]

General and Physical Properties

The fundamental physical and chemical identifiers for this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 8-methylnonyl diphenyl phosphate | |

| CAS Number | 29761-21-5 | |

| Molecular Formula | C₂₂H₃₁O₄P | [4] |

| Molecular Weight | 390.45 g/mol | [7] |

| Appearance | Clear, colorless to pale yellow viscous liquid | [4][6] |

| Odor | Faint | [6] |

| Density | 1.070 - 1.080 g/cm³ at 20-25 °C | [4][7][8] |

| Refractive Index | ~1.505 | [7][8] |

| Viscosity | 21.9 - 30 mPa·s at 25 °C | [7][8] |

Thermal and Stability Properties

The thermal characteristics of this compound are critical for its application in high-temperature processes.

| Property | Value | Source(s) |

| Melting Point | < -35 °C to -31 °F (approximately -35 °C) | [8] |

| Boiling Point | Decomposes above 245 °C at reduced pressure (10 mmHg or 1330 Pa) | [7][9] |

| Flash Point | > 200 °F (approximately 93.3 °C) to 465 °F (240.5 °C) | [7][8] |

| Thermal Stability | High thermal stability | [3][4] |

Solubility and Partitioning Behavior

The solubility and partitioning coefficients are crucial for understanding the environmental fate and potential biological interactions of this compound.

| Property | Value | Source(s) |

| Water Solubility | Insoluble; reported values range from < 1 mg/mL to 0.011-0.03 mg/L at 22-23.5 °C | [2][7][10] |

| log Kow (Octanol-Water Partition Coefficient) | 5.44 - 6.11 | [7] |

| Vapor Pressure | Very low; reported as 1.6 x 10⁻⁵ mmHg to 5.08 x 10⁻⁵ Pa at 25 °C | [2] |

| Henry's Law Constant | Estimated as 1.8 Pa m³/mol at ~25 °C | [2] |

Experimental Protocols for Physicochemical Property Determination

Standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following are summaries of relevant OECD and ASTM guidelines applicable to a substance like this compound.

Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a liquid, which is the temperature at which its vapor pressure equals the atmospheric pressure.[3][10][11][12] For a substance like this compound that may decompose at its boiling point, methods that can be performed at reduced pressures are necessary.[9]

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an apparatus equipped with a reflux condenser.

-

Dynamic Method: The boiling point is determined by measuring the vapor pressure as a function of temperature.[10] This method is also suitable for determining the vapor pressure curve.

-

Distillation Method: This involves distilling the substance and recording the temperature at which it boils.[10]

-

Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is recorded.

-

Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC): These thermal analysis techniques can be used to determine the boiling point by detecting the endothermic event associated with boiling.[10][11]

Given that this compound decomposes at its atmospheric boiling point, the dynamic method at reduced pressure is the most appropriate for accurately determining its boiling behavior.[9]

Water Solubility (OECD Guideline 105)

This guideline details two primary methods for determining the water solubility of chemical substances: the column elution method and the flask method.[13][14][15][16]

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L. A sufficient amount of the substance is agitated in water at a constant temperature until saturation is reached. The concentration of the dissolved substance in the aqueous phase is then determined by a suitable analytical method after separation of the undissolved portion.

-

Column Elution Method: Recommended for substances with low water solubility (< 10⁻² g/L). A column is filled with an inert support material coated with the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the saturation solubility.

For this compound, with its very low water solubility, the column elution method is the more appropriate choice.[17]

n-Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 & 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity.

-

Shake Flask Method (OECD 107): This method is suitable for log Kow values between -2 and 4.[18] It involves dissolving the substance in a mixture of n-octanol and water, shaking the mixture until equilibrium is reached, and then measuring the concentration of the substance in each phase.

-

HPLC Method (OECD 117): This method is applicable for log Kow values in the range of 0 to 6.[19] It is an indirect method where the log Kow is estimated from the retention time of the substance on a reverse-phase HPLC column, calibrated with reference substances of known log Kow.

Given the high log Kow of this compound, the HPLC method would be a suitable and efficient approach.

Density of Liquids (OECD Guideline 109)

This guideline provides several methods for determining the density of liquids.[2][4][7]

-

Hydrometer: A weighted glass float is immersed in the liquid, and the density is read from a calibrated stem.

-

Hydrostatic Balance: The density is calculated from the difference in the weight of a solid body in air and when submerged in the liquid.

-

Oscillating Densimeter: The density is determined by measuring the change in the resonant frequency of a U-shaped tube when it is filled with the liquid.

-

Pycnometer: The density is calculated from the mass of a known volume of the liquid.

Viscosity of Liquids (ASTM D445 / D7042)

-

ASTM D445 (Capillary Viscometer): This standard test method measures the kinematic viscosity of transparent and opaque liquids by timing the flow of a fixed volume of liquid through a calibrated glass capillary viscometer under gravity.[20][21] The dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid.

-

ASTM D7042 (Stabinger Viscometer): This method allows for the concurrent measurement of dynamic viscosity and density of liquids.[22]

Logical and Experimental Workflows

The determination of a key physicochemical property such as water solubility follows a structured workflow to ensure accuracy and reproducibility.

Relevance in Research and Drug Development

This compound's primary applications are as a flame retardant and plasticizer.[5][6] While toxicological data is available from studies by agencies such as the National Toxicology Program, its direct application in drug development as a therapeutic agent has not been established.[23] Organophosphate compounds are a broad class of chemicals, and while some have pharmaceutical applications, this compound is not among them based on current literature. Its high lipophilicity (high log Kow) and low water solubility are characteristics that often pose challenges for drug delivery and bioavailability.

Researchers in drug development may encounter this compound as an environmental contaminant or as a component of materials used in drug manufacturing, storage, or delivery systems. In such contexts, understanding its physicochemical properties is crucial for assessing potential interactions, leaching, and toxicological risks. There is no known direct interaction with specific biological signaling pathways in a therapeutic context. However, some studies on related organophosphate flame retardants have explored their potential as endocrine disruptors.

References

- 1. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. This compound Manufacturer & Suppliers |ELRASA-IDDPP - Elchemy [elchemy.com]

- 6. Page loading... [guidechem.com]

- 7. oecd.org [oecd.org]

- 8. store.astm.org [store.astm.org]

- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 10. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 15. filab.fr [filab.fr]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

- 18. oecd.org [oecd.org]

- 19. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]

- 20. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 21. store.astm.org [store.astm.org]

- 22. store.astm.org [store.astm.org]

- 23. NIEHS-04: this compound (29761-21-5) | Chemical Effects in Biological Systems [cebs-ext.niehs.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Thermal Degradation Mechanism of Isodecyl Diphenyl Phosphate (B84403)

Introduction

Isodecyl diphenyl phosphate (IDPP) is an organophosphorus compound widely utilized as a flame retardant and plasticizer in various polymeric materials. Its thermal stability is a critical factor that dictates its performance and safety in high-temperature applications. Understanding the mechanisms by which IDPP degrades under thermal stress is paramount for predicting its behavior in different matrices, assessing potential environmental and health impacts of its degradation products, and developing more stable formulations. This technical guide provides a comprehensive overview of the thermal degradation mechanism of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and elucidating the proposed degradation pathways.

Data Presentation

The thermal stability of this compound has been evaluated using thermogravimetric analysis (TGA) under both inert (nitrogen) and oxidative (oxygen) atmospheres. The following tables summarize the key quantitative data available.

Table 1: Thermal Degradation of this compound and Other Phosphate Esters in an Oxygen Atmosphere

| Phosphate Ester | Start of Thermal Degradation (°C) | 1% Weight Loss (°C) | 5% Weight Loss (°C) | 10% Weight Loss (°C) |

| This compound | 165 | 93 | 213 | 235 |

| 2-Ethylhexyl diphenyl phosphate | 200 | 90 | 220 | 229 |

| Isopropylphenyl diphenyl phosphate | 210-215 | 200-218 | 239-265 | 263-288 |

| tert-Butylphenyl diphenyl phosphate | 295-305 | 213-234 | 262-277 | 280-295 |

| Tricresyl phosphate | 215 | 184 | 255 | 252 |

| Trixylenyl phosphate | 210 | 224 | 268 | 286 |

| Triphenyl phosphate | >400 | 188 | 236 | 252 |

Table 2: Thermal Degradation of this compound and Other Phosphate Esters in a Nitrogen Atmosphere

| Phosphate Ester | Start of Thermal Degradation (°C) | 5% Weight Loss (°C) | 10% Weight Loss (°C) |

| This compound | 264 | 233 | 246 |

| 2-Ethylhexyl diphenyl phosphate | 257 | 226 | 231 |

| Isopropylphenyl diphenyl phosphate | 311-314 | 264-282 | 293-307 |

| tert-Butylphenyl diphenyl phosphate | 338-347 | 274-278 | 305-306 |

| Tricresyl phosphate | 333 | 272 | 306 |

| Trixylenyl phosphate | 311 | 276 | 302 |

Experimental Protocols

The characterization of the thermal degradation of this compound involves several key analytical techniques. Detailed methodologies for these experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound liquid sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Atmosphere: Purge the furnace with the desired gas (e.g., high-purity nitrogen or air) at a constant flow rate (typically 20-50 mL/min) to maintain an inert or oxidative atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

-

-

Data Analysis:

-

Plot the sample weight (as a percentage of the initial weight) and the derivative of the weight loss (DTG) as a function of temperature.

-

Determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from DTG peaks), and the percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the this compound liquid sample into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan with a lid. For decomposition studies, a pinhole lid may be used to allow for the escape of gaseous products. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen at a constant flow rate (typically 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature.

-

Heat the sample at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic (melting, boiling) and exothermic (crystallization, decomposition) peaks.

-

Determine the onset temperatures, peak temperatures, and enthalpies of these transitions.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products of the thermal decomposition of this compound.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Place a small amount of the this compound sample (typically 100-500 µg) into a pyrolysis sample cup or tube.

-

Pyrolysis:

-

Introduce the sample into the pyrolyzer.

-

Rapidly heat the sample to the desired pyrolysis temperature (e.g., 600 °C) in an inert atmosphere (helium).

-

-

Gas Chromatography:

-

The volatile pyrolysis products are swept into the GC column.

-

Carrier Gas: Helium.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A temperature program is used to separate the individual components of the pyrolysis mixture (e.g., start at 50 °C, ramp to 300 °C at 10 °C/min).

-

-

Mass Spectrometry:

-

The separated components are introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Mass Range: Scan a suitable mass range (e.g., m/z 40-500).

-

-

Data Analysis:

-

Identify the individual pyrolysis products by comparing their mass spectra with a library of known compounds (e.g., NIST/Wiley).

-

Determine the relative abundance of each product from the peak areas in the chromatogram.

-

Thermal Degradation Mechanism

The thermal degradation of this compound is a complex process involving multiple reaction pathways. Based on studies of IDPP and related alkyl aryl phosphate esters, a general mechanism can be proposed. The degradation is initiated by the cleavage of the ester bonds, with the specific pathway being influenced by the temperature and the presence of oxygen.

Initial Degradation Steps

The primary initiation step in the thermal decomposition of this compound is the cleavage of the carbon-oxygen (C-O) bond of the isodecyl group. This is due to the lower bond dissociation energy of the alkyl C-O bond compared to the aryl C-O bonds. This initial fragmentation can proceed through several pathways:

-

Hofmann-type Elimination: This is a common pathway for alkyl phosphates, leading to the formation of an alkene and a phosphoric acid diester. In the case of IDPP, this would result in the formation of isodecene and diphenyl phosphate.

-

Homolytic Cleavage: At higher temperatures, homolytic cleavage of the isodecyl C-O bond can occur, generating an isodecyl radical and a diphenyl phosphate radical.

Secondary Degradation and Product Formation

The initial degradation products undergo further reactions to form a complex mixture of volatile and semi-volatile compounds.

-

Isodecene Isomerization and Fragmentation: The initially formed isodecene can undergo isomerization and further fragmentation at elevated temperatures to produce a variety of smaller alkenes and alkanes.

-

Diphenyl Phosphate Decomposition: Diphenyl phosphate is not stable at high temperatures and can decompose further. This can involve the elimination of phenol (B47542) to form polyphosphates or cyclophosphates.

-

Radical Reactions: The isodecyl and diphenyl phosphate radicals formed from homolytic cleavage are highly reactive and can participate in a variety of secondary reactions, including hydrogen abstraction, disproportionation, and recombination, leading to a wide range of products. Mass spectrometry studies have identified a characteristic fragment ion at m/z 251.0465, corresponding to [C₁₂H₁₂PO₄]⁺, which is formed by the cleavage of the C-O bond on the alkane chain[1].

In the presence of oxygen, the degradation mechanism is further complicated by oxidative reactions, leading to the formation of oxygenated products such as aldehydes, ketones, and carboxylic acids from the isodecyl chain, and phenolic compounds from the diphenyl phosphate moiety.

Mandatory Visualization

Proposed Thermal Degradation Pathway of this compound

Caption: Proposed thermal degradation pathways of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

References

An In-depth Technical Guide to the Solubility of Isodecyl Diphenyl Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of isodecyl diphenyl phosphate (B84403) (IDDP), a compound commonly utilized as a flame retardant and plasticizer. While publicly available quantitative data on its solubility in a wide range of organic solvents is limited, this document outlines the expected solubility behavior based on its chemical properties and provides detailed experimental protocols for its determination.

Introduction to Isodecyl Diphenyl Phosphate

This compound (CAS No: 29761-21-5) is a phosphate ester that is a viscous, clear, and colorless liquid at room temperature[1][2][3]. Its structure, featuring both a long alkyl chain (isodecyl) and two aromatic rings (diphenyl), imparts a predominantly non-polar character, which governs its solubility profile.

Qualitative Solubility Profile

General statements from various sources indicate that this compound is soluble in most organic solvents but is insoluble in water[2][3][4][5]. One source specifies its solubility in chloroform (B151607) and methanol (B129727) as "slight"[3][5]. Its water solubility is reported to be extremely low, with values such as <1 mg/ml and 0.75 mg/L at 25°C cited[1]. Another report indicates a water solubility of 0.03 mg/L at 22°C[6]. This low aqueous solubility is consistent with its non-polar chemical structure.

Quantitative Solubility Data

| Organic Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Hexane | Alkane | |||

| Toluene | Aromatic | |||

| Dichloromethane | Halogenated | |||

| Acetone | Ketone | |||

| Ethyl Acetate | Ester | |||

| Isopropanol | Alcohol | |||

| Methanol | Alcohol | |||

| Ethanol | Alcohol | |||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide |

Experimental Protocol for Determining Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on the principles of the flask method, a common technique for determining the solubility of substances.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials or flasks with airtight seals

-

Constant temperature incubator or water bath

-

Vortex mixer and/or magnetic stirrer

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or MS) for quantification.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Securely seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature incubator or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a sufficient time to allow undissolved material to settle.

-

To ensure complete removal of undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a chemically compatible syringe filter into a clean vial.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the respective organic solvent.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted experimental sample.

-

Calculate the original solubility by taking into account the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in organic solvents.

References

- 1. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 29761-21-5 [chemicalbook.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound CAS#: 29761-21-5 [m.chemicalbook.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Isodecyl Diphenyl Phosphate (CAS No. 29761-21-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodecyl diphenyl phosphate (B84403) (IDDP), bearing the CAS number 29761-21-5, is a significant organophosphate ester primarily utilized as a flame retardant and plasticizer in a variety of polymers.[1][2] While its industrial applications are well-documented, a comprehensive understanding of its physicochemical properties and biological interactions is crucial for risk assessment, particularly from a toxicological and environmental standpoint. This technical guide provides an in-depth overview of IDDP, focusing on its core properties, biological effects, and the experimental methodologies used for their determination. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for safety evaluation and to contextualize its potential environmental and health impacts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of Isodecyl Diphenyl Phosphate is fundamental to predicting its environmental fate, bioavailability, and potential for interaction with biological systems. The following tables summarize the key quantitative data available for this compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₂H₃₁O₄P | [3][4] |

| Molecular Weight | 390.45 g/mol | [3] |

| Appearance | Viscous, clear, colorless to pale yellow liquid | [2][5] |

| Density | 1.070 - 1.080 g/cm³ at 20°C | [3][4] |

| Melting Point | < -50°C | [3] |

| Boiling Point | Decomposes at 245°C (at 1,330 Pa) | [3] |

| Vapor Pressure | 66.7 Pa at 200°C | [4] |

| Flash Point | > 200°F (> 93.3°C) | [6] |

| Refractive Index | 1.505 at 25°C | [4] |

Table 2: Solubility and Partitioning Behavior of this compound

| Property | Value | Reference(s) |

| Water Solubility | 11.2 µg/L at 23.5°C | [4] |

| Log Kow (Octanol-Water Partition Coefficient) | 6.11 at 25°C | [4] |

Biological Activity and Toxicological Profile

The biological effects of this compound are of significant interest, particularly in the context of human health and environmental safety. As an organophosphate, its primary mechanism of acute toxicity involves the inhibition of cholinesterase.[7][8] However, recent studies have revealed a broader range of biological activities, including effects on gene expression and potential endocrine disruption.

Acute Toxicity

The acute toxicity of IDDP has been evaluated in several animal models. The data indicates a low order of acute toxicity via oral and dermal routes.

Table 3: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | > 2000 mg/kg bw | [1] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg bw | [1] |

| LC₅₀ | Rat | Inhalation | > 8.4 mg/L | [1] |

In Vivo Biological Potency and Gene Expression Analysis

A study conducted by the National Institute of Environmental Health Sciences (NIEHS) investigated the in vivo biological potency of IDDP in male Sprague Dawley rats.[7][9] The study employed a transcriptomic approach to assess the effects of repeated gavage administration of IDDP over four consecutive days.[7]

Key Findings from the NIEHS Study:

-

Cholinesterase Inhibition: A significant and marked decrease in serum cholinesterase activity was observed in all dosed groups, which is a characteristic effect of organophosphate compounds.[7][8]

-

Organ Weight and Clinical Chemistry: Dose-related changes were observed, including increased relative liver weight and alterations in serum levels of total thyroxine, bile salts/acids, total cholesterol, and high-density lipoprotein cholesterol.[9]

-

Gene Expression Changes: The study identified significant alterations in the expression of numerous genes in the liver. The top 10 most sensitive individual genes included upregulated genes such as Cidea, Ugt2b17, and Cyp3a23/3a1, and downregulated genes like Sds, G6pc, and C6.[10]

Table 4: Selected Upregulated and Downregulated Genes in Rat Liver Following IDDP Exposure

| Gene | Regulation | Fold Change (Highest Dose vs. Control) | Putative Function |

| Cidea | Upregulated | Significant | Regulation of lipid metabolism and apoptosis[10][11] |

| Ugt2b17 | Upregulated | Significant | Glucuronidation and metabolism of steroids and xenobiotics[3][12] |

| Cyp3a23/3a1 | Upregulated | Significant | Metabolism of xenobiotics and endogenous compounds[13] |

| Sds | Downregulated | Significant | Serine and glycine (B1666218) metabolism[6] |

| G6pc | Downregulated | Significant | Glucose homeostasis[4][5] |

| C6 | Downregulated | Significant | Component of the complement system in the immune response[14][15] |

Potential Signaling Pathways

Based on the gene expression changes identified in the NIEHS study and the known mechanisms of action for related organophosphate compounds, several signaling pathways are likely to be affected by IDDP exposure.

Cholinesterase Inhibition Pathway

This is the classical pathway for organophosphate toxicity.

Putative Nuclear Receptor Interaction and Metabolic Disruption Pathway

The upregulation of genes like Cyp3a23/3a1 and Ugt2b17 suggests potential interaction with nuclear receptors such as the Pregnane X Receptor (PXR), which are key regulators of xenobiotic metabolism.[8][13] The changes in lipid metabolism-related genes (Cidea) and glucose metabolism genes (G6pc) point towards a broader metabolic disruption.[4][5][10][11]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable determination of the properties of chemical substances. The following sections outline representative methodologies for key experiments.

Physicochemical Properties

-

Water Solubility (OECD Guideline 105): The flask method is suitable for substances with solubility above 10⁻² g/L.[1][16][17]

-

An excess amount of the test substance is added to a flask containing purified water.

-

The flask is agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium.

-

The solution is then centrifuged or filtered to remove undissolved particles.

-

The concentration of the substance in the aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

-

Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 107, Shake Flask Method): This method is applicable for log Kow values between -2 and 4.[7][9][18]

-

A solution of the test substance in either n-octanol or water is prepared.

-

A measured volume of this solution is placed in a vessel with a known volume of the other immiscible solvent (n-octanol or water).

-

The vessel is shaken until equilibrium is reached.

-

The two phases are separated by centrifugation.

-

The concentration of the substance in each phase is determined by an appropriate analytical technique.

-

The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Biological Assays

-

In Vivo Gavage Study (based on NIEHS protocol): [7]

-

Animal Model: Male Sprague Dawley rats are used.

-

Formulation: this compound is formulated in a suitable vehicle, such as corn oil.

-

Administration: The test substance is administered once daily for a specified period (e.g., 4 consecutive days) by oral gavage. A vehicle control group receives only the corn oil.

-

Dose Levels: A range of dose levels is selected to establish a dose-response relationship.

-

Endpoint Analysis: At the end of the study, animals are euthanized, and blood and tissues (e.g., liver) are collected for analysis of various endpoints, including clinical chemistry, organ weights, and gene expression.

-

-

Serum Cholinesterase Activity Assay:

-

Blood samples are collected from the animals and serum is prepared.

-

Cholinesterase activity is measured using a spectrophotometric method, often based on the Ellman's reagent (DTNB), which produces a colored product upon reaction with thiocholine, a product of acetylcholine hydrolysis by cholinesterase.

-

The rate of color formation is proportional to the cholinesterase activity.

-

-

Gene Expression Analysis (Affymetrix Microarray): [19][20][21]

-

RNA Extraction: Total RNA is extracted from the liver tissue using a standard method (e.g., TRIzol reagent).

-

RNA Quality Control: The integrity and concentration of the RNA are assessed using spectrophotometry and capillary electrophoresis.

-

cDNA Synthesis and Labeling: The RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye.

-

Hybridization: The labeled cDNA is hybridized to an Affymetrix GeneChip array.

-

Scanning and Data Acquisition: The array is scanned to detect the fluorescence signals from the hybridized probes.

-

Data Analysis: The raw data is normalized and analyzed to identify genes that are differentially expressed between the treated and control groups.

-

Applications and Relevance to Drug Development

This compound is primarily used as a flame retardant and plasticizer in various materials, including PVC, rubber, and coatings.[1][2][14] Its presence in numerous consumer and industrial products leads to widespread human exposure.[7]

For drug development professionals, an understanding of IDDP is relevant from a safety and toxicological perspective:

-

Environmental Contaminant: As a prevalent environmental contaminant, IDDP represents a potential confounding factor in non-clinical and clinical studies. Its biological effects could potentially interact with or mask the effects of investigational drugs.

-

Off-Target Effects: The data on cholinesterase inhibition and modulation of gene expression highlight the potential for off-target effects. This information is valuable when evaluating the safety profile of new chemical entities, particularly those with structural similarities to organophosphates.

-

Metabolism and Drug-Drug Interactions: The induction of metabolic enzymes such as CYP3A suggests a potential for drug-drug interactions. Co-exposure to IDDP could alter the metabolism and efficacy of drugs that are substrates for these enzymes.

Conclusion

This compound is a commercially important organophosphate ester with a well-defined role as a flame retardant and plasticizer. While it exhibits low acute toxicity, recent studies have shed light on its potential to cause more subtle biological effects, including cholinesterase inhibition and significant alterations in gene expression related to metabolism and other key cellular processes. For the scientific and drug development communities, a thorough understanding of the toxicological profile of IDDP is essential for accurate risk assessment and for contextualizing its potential impact on human health. The experimental protocols and data presented in this guide provide a solid foundation for further research and informed decision-making. Further investigation into its potential endocrine-disrupting activities and long-term health effects is warranted.

References

- 1. oecd.org [oecd.org]

- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 3. UGT2B17 Gene: Function, Expression, Polymorphism, and Clinical Significance [learn.mapmygenome.in]

- 4. G6PC | Rupa Health [rupahealth.com]

- 5. G6PC gene: MedlinePlus Genetics [medlineplus.gov]

- 6. genecards.org [genecards.org]

- 7. oecd.org [oecd.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. CIDEA Gene: Function, Roles in Health and Disease [learn.mapmygenome.in]

- 11. researchgate.net [researchgate.net]

- 12. genecards.org [genecards.org]

- 13. Cyp3a23-3a1 cytochrome P450, family 3, subfamily a, polypeptide 23-polypeptide 1 [Rattus norvegicus (Norway rat)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 14. genecards.org [genecards.org]

- 15. Complement Component C6 - Creative Biolabs [creative-biolabs.com]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. filab.fr [filab.fr]

- 18. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 19. mmjggl.caltech.edu [mmjggl.caltech.edu]

- 20. Methods for evaluating gene expression from Affymetrix microarray datasets - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dromicsedu.com [dromicsedu.com]

Navigating the Environmental Journey of Isodecyl Diphenyl Phosphate: A Technical Guide to its Hydrolysis and Fate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodecyl diphenyl phosphate (B84403) (IDPP), a member of the organophosphate flame retardant (OPFR) family, has seen widespread use as a plasticizer and flame retardant in a variety of materials, including flexible PVC, rubber, polyurethanes, and textiles.[1][2] As with many high-production volume chemicals, understanding its environmental persistence, degradation pathways, and ultimate fate is of paramount importance for assessing its ecological risk. This technical guide provides a comprehensive overview of the current scientific understanding of the hydrolysis and environmental fate of IDPP, synthesizing available data to support research and development efforts.

Physicochemical Properties

A substance's environmental behavior is fundamentally governed by its physicochemical properties. IDPP is a viscous, clear, colorless liquid with low water solubility and a high octanol-water partition coefficient (log Kow), indicating a tendency to partition into organic matter and biota rather than remaining in the aqueous phase.[3][4] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 29761-21-5 | [1][3] |

| Molecular Formula | C22H31O4P | [3] |

| Molecular Weight | 390.45 g/mol | [4] |

| Water Solubility | 0.011 - 0.75 mg/L | [1] |

| log Kow | 5.42 - 5.72 | [1] |

| Vapor Pressure | 3.6 x 10-5 - 5.08 x 10-4 Pa at 20-25°C | [1] |

| Henry's Law Constant | 0.044 - 1.8 Pa m³/mol | [1] |

Environmental Fate and Degradation Pathways

The environmental fate of IDPP is dictated by a combination of abiotic and biotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Abiotic Degradation

Hydrolysis:

Information on the specific hydrolysis rate of isodecyl diphenyl phosphate is limited. However, based on the behavior of other aryl phosphates, significant hydrolysis of IDPP is expected to occur only under highly alkaline (pH 8-9 and above) or highly acidic conditions.[1] Under neutral environmental pH, the rate of hydrolysis is presumed to be slow.[1][3] The primary hydrolysis products are expected to be phenol (B47542) and isodecyl phenyl phosphate, or isodecanol (B128192) and diphenyl phosphate.[1] Further hydrolysis of these initial products is anticipated to be slower than the parent compound.[1]

Photolysis:

Direct photolysis of IDPP in the environment is not considered a significant degradation pathway, and for risk assessment purposes, the rate is often assumed to be zero.[1] However, atmospheric photo-oxidation of vapor-phase IDPP is predicted to be a more rapid process, with an estimated half-life of approximately 8.8 to 9.2 hours.[1][3]

Biotic Degradation

Biodegradation is a key process in the environmental removal of IDPP. Studies have shown that IDPP is inherently biodegradable.[1]

| Study Type | Test Conditions | Degradation | Half-life | Reference |

| River Die-Away | Mississippi River water, 0.767 mg/L IDPP | >93.5% degradation after 21 days | ~11-12 days | [1] |

| CO2 Evolution | Acclimated seed, 19 ppm initial concentration | 63.3% of theoretical CO2 evolution after 28 days | - | [3] |

| Semicontinuous Activated Sludge (SCAS) | - | 20-54% biodegradation | - | [3] |

| Microbial Culture | Novel enrichment culture, 1 mg/L IDPP | 85.4% degradation after 192 hours | - | [5] |

Recent research has identified specific bacterial strains, such as Burkholderia cepacia, Sphingopyxis terrae, and Amycolatopsis sp., capable of efficiently degrading IDPP.[5] The degradation mechanisms are thought to involve hydrolysis, hydroxylation, methylation, carboxylation, and glycosylation, facilitated by enzymes like phosphatase, phosphodiesterase, and cytochrome P450.[5]

Environmental Distribution

Soil Sorption:

Due to its high log Kow, IDPP is expected to adsorb strongly to soil and sediment, limiting its mobility in these compartments.[3][6] The sorption process is influenced by soil properties such as organic matter content and the presence of mineral surfaces.[7] This strong sorption behavior suggests that leaching into groundwater is not a primary transport pathway.[3]

Bioaccumulation:

The potential for bioaccumulation is a significant consideration for hydrophobic compounds like IDPP. A bioconcentration factor (BCF) ranging from 440 to 866 has been reported for fathead minnows, indicating a potential for bioaccumulation in aquatic organisms.[8]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of typical methodologies used to assess the environmental fate of IDPP.

Hydrolysis Study (General Protocol):

-

Test System: Sterile aqueous buffer solutions at different pH values (e.g., 4, 7, and 9) are prepared.

-

Test Substance Application: A stock solution of IDPP in a water-miscible solvent is added to the buffer solutions to achieve the desired test concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature.

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and potential hydrolysis products using techniques like HPLC or GC-MS.

-

Data Analysis: The rate of hydrolysis and the half-life are calculated from the disappearance of the parent compound over time.

River Die-Away Test (as described for IDPP):

-

Test System: Water collected from a river (e.g., Mississippi River) is used as the test medium, containing its natural microbial population.

-

Test Substance Application: IDPP is introduced to the river water at a specific concentration (e.g., 0.767 mg/L).

-

Incubation: The test systems are incubated under conditions that mimic the natural environment (e.g., temperature, light).

-

Sampling and Analysis: Samples are collected periodically and analyzed for the parent compound concentration.

-

Data Analysis: The percentage of degradation and the degradation half-life are determined from the decline in IDPP concentration.

Soil Sorption Study (OECD 106):

-

Test System: A range of characterized soils with varying organic carbon content and pH are used.

-

Test Substance Application: A solution of radiolabeled or non-labeled IDPP in a suitable solvent is prepared.

-

Equilibration: Soil samples are equilibrated with the IDPP solution for a defined period (e.g., 24 hours) with agitation.

-

Phase Separation: The soil and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of IDPP in the aqueous phase is measured. The amount sorbed to the soil is calculated by the difference from the initial concentration.

-

Data Analysis: The soil-water partition coefficient (Kd) and the organic carbon-normalized partition coefficient (Koc) are calculated.

Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring IDPP in various environmental matrices. The primary techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9] These methods offer the high selectivity and low detection limits necessary for trace-level quantification in complex samples like water, soil, and biota.[9] Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[9][10]

Conclusion

This compound is an organophosphate flame retardant that undergoes environmental degradation primarily through biotic processes, with a moderate potential for bioaccumulation. While its hydrolysis under typical environmental conditions is slow, atmospheric photo-oxidation can be a significant degradation pathway for the fraction that partitions to the air. Its strong sorption to soil and sediment limits its mobility in the terrestrial environment. Further research focusing on the long-term degradation products and their potential ecological effects would enhance our understanding of the complete environmental profile of this widely used chemical.

References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Degradation mechanisms of this compound (IDDP) and bis-(2-ethylhexyl)-phenyl phosphate (BEHPP) using a novel microbially-enriched culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental fate and effects of organophosphate flame retardants in the soil-plant system [journal.hep.com.cn]

- 7. mdpi.com [mdpi.com]

- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 9. benchchem.com [benchchem.com]

- 10. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodecyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isodecyl diphenyl phosphate (B84403) (IDDP), detailing its chemical and physical properties, toxicological data, and primary industrial applications. While not a direct component in drug development, its toxicological profile and interaction with biological systems are of interest to the broader scientific community.

Core Chemical Identity

Isodecyl diphenyl phosphate is an organophosphate ester. It is a viscous, clear, colorless liquid at room temperature.[1]

Physicochemical and Toxicological Data

The quantitative properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various experimental and environmental settings.

| Property | Value | Reference(s) |

| IUPAC Name | 8-methylnonyl diphenyl phosphate | [1] |

| CAS Number | 29761-21-5 | [1][2] |

| Density | 1.074 g/cm³ | [1] |

| Melting Point | -31 °F (-35 °C) | [1] |

| Boiling Point | Decomposes | [1] |

| Flash Point | > 200 °F | [1] |

| Water Solubility | Insoluble (<1 mg/mL at 70°F) | [1][2] |

| Vapor Pressure | 0.000016 mmHg | [1] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.44 | [1][3] |

| Oral LD50 (rat) | >15,800 mg/kg | [1][2] |

Experimental Protocols

A study conducted by the National Institute of Environmental Health Sciences (NIEHS) assessed the biological potency of IDDP in rats.[2]

-

Objective: To assess the biological potency of IDDP through a short-term, in vivo transcriptomic study.[2]

-

Animal Model: Male Sprague Dawley (Hsd:Sprague Dawley® SD®) rats.[2]

-

Formulation and Dosing: IDDP was formulated in corn oil and administered once daily for four consecutive days via gavage. Six dose groups were tested: 0, 66, 132, 264, 527, and 1,054 mg/kg body weight.[2]

-

Endpoints: On the fourth day, animals were euthanized. Standard toxicological measures were assessed, including serum cholinesterase activity. The liver was collected for gene expression analysis using Affymetrix microarrays.[2]

-

Key Finding: A significant and marked decrease in serum cholinesterase activity was observed in all dosed groups, which is a classic effect of organophosphates.[2]

The analysis of organophosphate esters like IDDP in biological and environmental samples typically involves chromatographic techniques.

-

Sample Preparation: Extraction of the analyte from the matrix is a critical first step. For biological tissues, this may involve homogenization followed by liquid-liquid extraction or solid-phase extraction (SPE).[4]

-

Chromatography: Gas chromatography (GC) or liquid chromatography (LC) is used to separate IDDP from other components in the sample.[4][5]

-

Detection: Mass spectrometry (MS) is commonly coupled with chromatography (GC-MS or LC-MS) for sensitive and specific detection and quantification of IDDP.[4][5] Flame photometric detection (FPD) is also a standard method for phosphorus-containing compounds.[4]

Applications and Biological Relevance

The primary application of this compound is as a flame retardant and plasticizer.[6] It is used in a variety of materials to:

-

Interrupt or hinder combustion.[2]

-

Enhance the fire resistance of polymers.

-

Improve flexibility and durability in plastics such as PVC and in rubber products.

As an organophosphate, IDDP's primary toxicological effect is the inhibition of cholinesterase, an enzyme critical for nerve function.[2] While its acute oral toxicity is low, its potential for neurotoxicity and other long-term health effects are areas of ongoing research.[2][6] There is currently limited information on its direct involvement in specific signaling pathways relevant to drug development. However, the study of its toxicogenomic effects can provide insights into how chemicals of this class interact with biological systems at a molecular level.

Visualizations

The following diagrams illustrate the experimental workflow of the in vivo study and the general mechanism of action for phosphorus-based flame retardants.

Caption: Experimental workflow for the in vivo repeat dose study of this compound.

Caption: General mechanism of action for phosphorus-based flame retardants like IDDP.

References

- 1. This compound | C22H31O4P | CID 34697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NIEHS Report on the In Vivo Repeat Dose Biological Potency Study of this compound (CASRN 29761-21-5) in Male Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats (Gavage Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. resource.chemlinked.com.cn [resource.chemlinked.com.cn]

Methodological & Application

Application Note: Quantification of Isodecyl Diphenyl Phosphate in Polymeric Materials

Introduction